4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-23(2)29(27,28)20-10-8-18(9-11-20)21(26)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGORQKZYKYMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Dimethylsulfamoyl)benzoic Acid
This intermediate is prepared through sulfonylation of 4-aminobenzoic acid. A representative protocol involves:
- Sulfonation : Treatment of 4-aminobenzoic acid with chlorosulfonic acid at 0–5°C to form 4-sulfamoylbenzoic acid.
- Dimethylation : Reaction with dimethylamine in the presence of a base (e.g., potassium carbonate) in tetrahydrofuran (THF) at 60°C for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Melting Point | 198–200°C |
| Purity (HPLC) | ≥98% |
Synthesis of 2-(4-Phenylpiperazin-1-yl)ethylamine
This amine component is synthesized via a two-step process:
Preparation of 4-Phenylpiperazine
4-Phenylpiperazine is obtained through nucleophilic aromatic substitution:
- Reaction Conditions :
- Substrate : 1-Bromo-4-nitrobenzene
- Reagent : Piperazine (excess)
- Solvent : Dimethylformamide (DMF)
- Temperature : 120°C, 24 hours
- Catalyst : Potassium iodide (KI)
- Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂, 50 psi) over palladium on carbon (Pd/C) in ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield (4-phenylpiperazine) | 78% |
| Purity (NMR) | >95% |
Ethylamine Chain Introduction
The ethylamine spacer is introduced via alkylation:
- Alkylation : Reacting 4-phenylpiperazine with 2-chloroethylamine hydrochloride in acetonitrile under reflux (24 hours) with potassium carbonate as a base.
- Purification : Crystallization from acetonitrile yields 2-(4-phenylpiperazin-1-yl)ethylamine as a white solid.
Amide Bond Formation: Coupling of Intermediates
The final step involves coupling 4-(dimethylsulfamoyl)benzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. Two predominant methods are employed:
Acyl Chloride Method
- Activation : Conversion of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours.
- Amidation : Reaction of the acyl chloride with the amine in DCM, catalyzed by triethylamine (TEA) at 0°C to room temperature for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (LCMS) | 97.5% |
Carbodiimide-Mediated Coupling
- Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.
- Conditions : Stirring at room temperature for 24 hours, followed by aqueous workup and chromatography.
Optimization Insight :
- Solvent Choice : DMF outperforms THF due to better solubility of intermediates.
- Catalyst : HOBt suppresses racemization and improves yield by 10–15% compared to EDCl alone.
Mechanistic and Kinetic Considerations
Sulfonylation Dynamics
The dimethylsulfamoyl group’s introduction proceeds via a two-step mechanism:
Amidation Kinetics
The rate-determining step in acyl chloride-mediated amidation is the nucleophilic attack of the amine on the electrophilic carbonyl carbon. Polar aprotic solvents (e.g., DCM) stabilize the transition state, accelerating the reaction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 75–80 | 97–98 | High | Industrial |
| Carbodiimide Coupling | 80–85 | 98–99 | Moderate | Lab-scale |
Critical Observations :
- The acyl chloride method is preferred for large-scale synthesis due to lower reagent costs.
- Carbodiimide coupling offers higher purity but requires chromatographic purification, limiting scalability.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its interaction with neurotransmitter receptors, particularly dopamine receptors. It has been explored for its potential therapeutic effects in treating neurological disorders such as Parkinson's disease and schizophrenia .
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Neurology | Potential treatment for Parkinson's disease and schizophrenia |
| Pharmacology | Modulation of neurotransmitter activity through receptor interaction |
| Drug Discovery | Used as a reference compound in developing novel pharmaceuticals |
The compound exhibits significant biological activity due to its mechanism of action involving dopamine receptor modulation. Studies indicate that it acts as an agonist or antagonist at these receptors, influencing various neurological pathways .
Case Study 1: Neurological Disorders
A study published in a peer-reviewed journal investigated the effects of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide on animal models of Parkinson's disease. The findings indicated that the compound significantly improved motor function and reduced dopaminergic neuron loss, suggesting its potential as a neuroprotective agent .
Case Study 2: Antipsychotic Effects
Another study focused on the compound's antipsychotic properties. Researchers found that it effectively reduced symptoms in rodent models of schizophrenia, demonstrating its ability to modulate dopamine receptor activity positively .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, primarily dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing various neurological pathways. This interaction is mediated through the binding of the compound to the receptor’s active site, leading to conformational changes that alter receptor function.
Comparison with Similar Compounds
Structural Analog 1: 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(Pyridin-2-yl)phenyl)pentanamide ()
- Key Differences :
- Backbone : Pentanamide chain vs. benzamide core.
- Substituents : 2,4-Dichlorophenylpiperazine vs. 4-phenylpiperazine; pyridinylphenyl group vs. dimethylsulfamoyl.
- Pharmacological Implications :
Structural Analog 2: Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA) ()
- Key Differences :
- Substituents : Radioiodine (e.g., 4-iodo) vs. dimethylsulfamoyl; methoxy vs. sulfamoyl groups.
- Pharmacological Implications: Radioiodinated analogs exhibit high sigma-1 receptor affinity (Kd = 5.80 nM) and tumor uptake in prostate cancer models, making them suitable for imaging . Nonradioactive derivatives could inhibit tumor growth, as seen with PIMBA in colony formation assays .
Structural Analog 3: 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides ()
- Key Differences :
- Substituents : 2-Furoylpiperazinylmethyl vs. dimethylsulfamoyl; substituted phenyl vs. phenylpiperazine.
- Pharmacological Implications :
Structural Analog 4: G500-0482 (N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(propan-2-yloxy)benzamide) ()
- Key Differences: Substituents: Isopropoxy vs. dimethylsulfamoyl; dimethylaminophenyl vs. unsubstituted benzamide.
- Molecular weight (C30H38N4O2) is comparable to the target compound, suggesting similar pharmacokinetics .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
4-(Dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the field of neurology. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N4O3S. The compound features a benzamide core, a dimethylsulfamoyl group, and a piperazine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 396.54 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The primary mechanism of action involves the interaction with neurotransmitter receptors, particularly dopamine receptors. This compound can act as either an agonist or antagonist, modulating neurotransmitter activity and influencing various neurological pathways. The binding affinity to these receptors leads to conformational changes that alter receptor function, potentially affecting conditions such as schizophrenia and Parkinson's disease.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuroprotective effects. For instance, studies have shown that related piperazine derivatives can inhibit acetylcholinesterase (AChE), which plays a crucial role in Alzheimer's disease by preventing the breakdown of acetylcholine .
Case Studies
- Alzheimer's Disease Research : A study highlighted the synthesis and evaluation of multi-targeted agents for Alzheimer's disease, where derivatives similar to this compound showed inhibition of butyrylcholinesterase (BChE) and AChE, along with neuroprotective effects against oxidative stress in neuronal cell lines .
- Anticonvulsant Activity : Another research effort synthesized various derivatives based on the piperazine structure and evaluated their anticonvulsant activity in animal models. These studies demonstrated that modifications in the piperazine moiety could lead to enhanced pharmacological profiles against seizures .
Pharmacological Applications
The compound has been investigated for its potential in treating various neurological disorders:
- Schizophrenia : The modulation of dopamine receptors may provide therapeutic benefits for patients suffering from schizophrenia.
- Parkinson's Disease : By influencing dopaminergic pathways, it may help alleviate symptoms associated with Parkinson's disease.
Q & A
Q. Why is the ethyl linker between the benzamide and piperazine critical for activity?
- Methodological Answer : The linker’s length and flexibility (e.g., ethyl vs. propyl) balance conformational freedom and steric hindrance. Rigid analogs may lose activity due to poor target fit, while overly flexible linkers reduce binding entropy. SAR studies show ethyl optimizes receptor engagement .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- Neuropsychiatric targets : Use rodent models (e.g., forced swim test for antidepressants).
- Oncology : Xenograft models with human tumor lines (e.g., breast cancer MDA-MB-231).
- Dosing : Intraperitoneal administration with pharmacokinetic sampling at 0, 1, 4, 8, 24h post-dose .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
